(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features multiple functional groups, including benzimidazole, imidazole, and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and imidazole intermediates, followed by their coupling with a pyrazolone derivative under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE could be studied for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-ONE include other benzimidazole, imidazole, and pyrazolone derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N7O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H21N7O2/c1-32-17-8-6-15(7-9-17)21-18(13-24-11-10-16-12-25-14-26-16)22(31)30(29-21)23-27-19-4-2-3-5-20(19)28-23/h2-9,12-14,29H,10-11H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
SATYYNNXDXDKKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4N3)C=NCCC5=CN=CN5 |
Origin of Product |
United States |
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